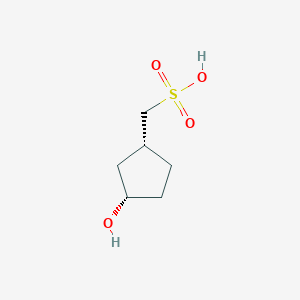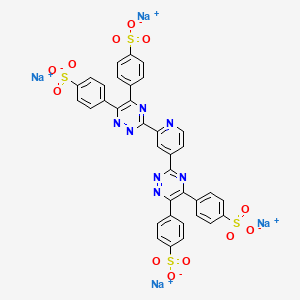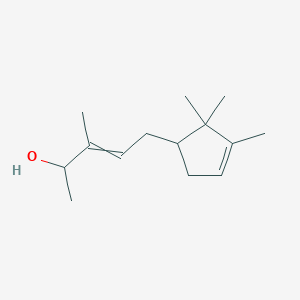
3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is a synthetic organic compound with the molecular formula C14H24O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of α-campholenic aldehyde and is often used as a synthetic alternative for sandalwood oil, a key ingredient in perfumes .
Vorbereitungsmethoden
The synthesis of 3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves several steps. One common method includes the reaction of α-campholenic aldehyde with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as an analytical standard for the determination of sandalwood oil components in various products, including cosmetics and personal care items . In biology and medicine, it has been studied for its potential effects on hair growth and wound healing. Specifically, it acts as an agonist of the olfactory receptor OR2AT4, which is expressed in human primary keratinocytes. This interaction has been shown to enhance hair growth and promote wound healing by stimulating the production of growth factors .
Wirkmechanismus
The mechanism of action of 3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR). By binding to this receptor, the compound stimulates a signaling pathway that leads to decreased apoptosis (cell death) and increased production of the anagen-prolonging growth factor IGF-1. This results in enhanced hair growth and improved wound healing .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- include other derivatives of α-campholenic aldehyde and synthetic alternatives for sandalwood oil. Some examples are:
- 3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol
- 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol
These compounds share similar structures and properties but may differ in their specific applications and effects
Eigenschaften
CAS-Nummer |
68480-04-6 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-7,12-13,15H,8-9H2,1-5H3 |
InChI-Schlüssel |
SYSAACBNNCUINP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1(C)C)CC=C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



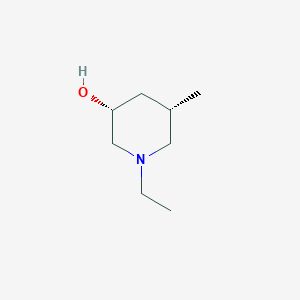

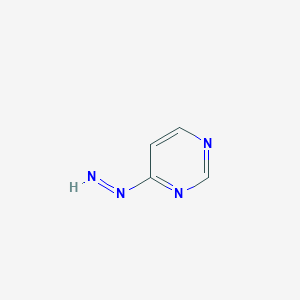

![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
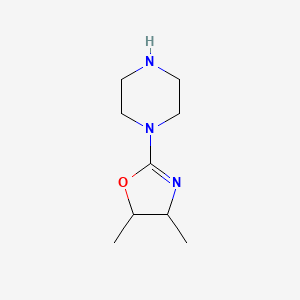
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
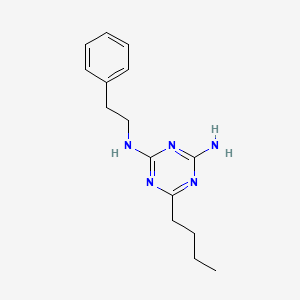
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
